

A Comprehensive Technical Guide to the Chemical Properties of Benzoin (C₁₄H₁₂O₂)

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Compound of Interest

Compound Name: Benzoin

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Introduction

Benzoin (2-hydroxy-1,2-diphenylethanone) is an aromatic organic compound with the chemical formula C₁₄H₁₂O₂. It is a white to off-white crystalline solid with a faint camphor-like odor.^{[1][2]} This α-hydroxy ketone is a key synthetic intermediate in organic chemistry, notably in the preparation of derivatives with applications in pharmaceuticals and polymer chemistry. This technical guide provides an in-depth overview of the fundamental chemical properties of **benzoin**, including its physical characteristics, chemical reactivity, and spectral data. Detailed experimental protocols for its synthesis and key transformations are also presented to aid in laboratory applications.

Physical and Chemical Properties

Benzoin is sparingly soluble in water but soluble in various organic solvents such as ethanol, acetone, and hot methanol.^{[3][4]} Its physical properties are summarized in the table below.

Table 1: Physical Properties of Benzoin

Property	Value	Reference(s)
Molecular Formula	C ₁₄ H ₁₂ O ₂	[1]
Molar Mass	212.248 g·mol ⁻¹	[1]
Appearance	Off-white to pale yellow crystalline solid	[1][3]
Melting Point	135 to 139 °C (275 to 282 °F; 408 to 412 K)	[1]
Boiling Point	330 to 356 °C (626 to 673 °F; 603 to 629 K)	[1]
Density	1.310 g/cm ³ (at 20 °C)	[1][5]
Solubility in Water	Slightly soluble (0.03 g/100 mL at 25 °C)	[3][4]

Table 2: Solubility of Benzoin in Various Solvents

Solvent	Solubility	Reference(s)
Acetone	Soluble	[4]
Ethanol (hot)	Soluble	[4]
Pyridine	Soluble in 5 parts	[4]
Ether	Slightly soluble	[4]

Chemical Reactivity and Key Reactions

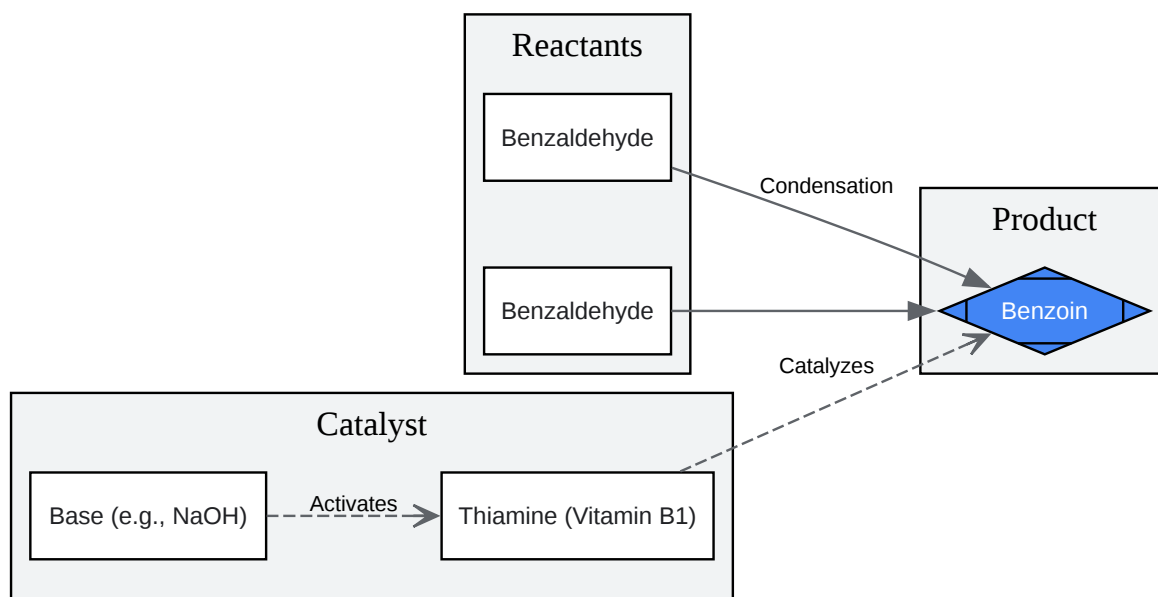
Benzoin's chemical reactivity is primarily dictated by its α-hydroxy ketone functional group, which allows for oxidation of the secondary alcohol, reduction of the ketone, and reactions at the carbonyl carbon.

Benzoin Condensation: Synthesis of Benzoin

Benzoin is classically synthesized from two molecules of benzaldehyde through the **benzoin** condensation reaction.[1] This reaction can be catalyzed by cyanide ions or, in a greener

approach, by thiamine (Vitamin B₁).[6]

- Catalyst Preparation: Dissolve 0.13 g of thiamine hydrochloride in 0.4 mL of water in a 20 mL vial.
- Solvent Addition: Add 1.5 mL of 95% ethanol to the vial and cool the mixture in an ice bath.
- Base Addition: Slowly add 0.25 mL of 3 M sodium hydroxide dropwise to the cooled solution while stirring.
- Reactant Addition: Add 0.75 mL of pure benzaldehyde to the reaction mixture.
- Reaction: Stir and heat the mixture to 60°C for 1 to 2 hours.
- Isolation and Purification: Cool the reaction mixture in an ice bath to induce crystallization. Collect the crude product by suction filtration and wash with a cold 1:1 mixture of ethanol and water. The product can be further purified by recrystallization from 95% ethanol.



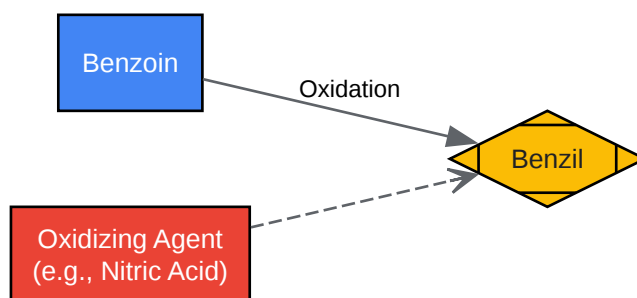
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Figure 1: Logical workflow for the thiamine-catalyzed **benzoin** condensation.

Oxidation of Benzoin to Benzil

The secondary alcohol group in **benzoin** can be readily oxidized to a ketone, yielding the α -diketone benzil. Common oxidizing agents for this transformation include nitric acid and copper(II) salts.^{[7][8]}

- **Reaction Setup:** In a round-bottom flask, combine 2.0 g of **benzoin** with 7 mL of concentrated nitric acid. This should be performed in a fume hood.
- **Heating:** Heat the mixture on a hot plate with occasional swirling for approximately 30 minutes, or until the evolution of brown-red nitrogen oxide gases ceases.
- **Precipitation:** Cool the flask in an ice bath and then pour the contents into 35 mL of ice-cold water to precipitate the crude benzil.
- **Isolation:** Collect the yellow solid by suction filtration and wash thoroughly with cold water to remove any residual nitric acid.
- **Purification:** Recrystallize the crude product from 95% ethanol.



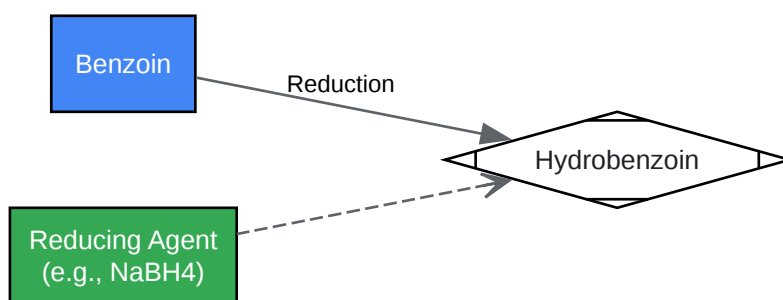
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Figure 2: Experimental workflow for the oxidation of **benzoin** to benzil.

Reduction of Benzoin to Hydrobenzoin

The ketone functional group of **benzoin** can be reduced to a secondary alcohol, forming **hydrobenzoin** (1,2-diphenylethane-1,2-diol). Sodium borohydride is a commonly used reducing agent for this transformation.^[9]

- Initial Mixture: In a 25-mL Erlenmeyer flask, suspend 0.5 g of **benzoin** in 4 mL of 95% ethanol and swirl for several minutes at room temperature.
- Reducing Agent Addition: Add 0.1 g of sodium borohydride in small portions over a period of 5 minutes.
- Reaction Time: Gently swirl the mixture at room temperature for an additional 20 minutes.
- Quenching: Cool the mixture in an ice-water bath and then add 5 mL of water followed by 0.3 mL of 6 M HCl.
- Isolation: Collect the product via vacuum filtration and wash the solid with ice-cold water.
- Purification: The crude hydro**benzoin** can be recrystallized from acetone.



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Figure 3: Experimental workflow for the reduction of **benzoin** to hydro**benzoin**.

Spectroscopic Data

Spectroscopic techniques are essential for the characterization of **benzoin**. The following tables summarize the key spectral data.

Table 3: ¹H NMR Spectral Data of Benzoin

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Reference(s)
~8.02	d	2H	Aromatic protons ortho to C=O	[10]
~7.2-7.6	m	8H	Other aromatic protons	[10][11]
~6.12	d	1H	-CH(OH)-	[10]
~6.09	d	1H	-OH	[10]
(Solvent: DMSO- d_6)				

Table 4: ^{13}C NMR Spectral Data of Benzoin

Chemical Shift (δ , ppm)	Assignment	Reference(s)
~197.7	C=O	[12]
~140.4, ~137.7, ~136.9	Aromatic quaternary carbons	[12]
~123.1-134.9	Aromatic CH carbons	[12]
~75.6	-CH(OH)-	[12]
(Solvent: CDCl_3)		

Table 5: IR Spectral Data of Benzoin

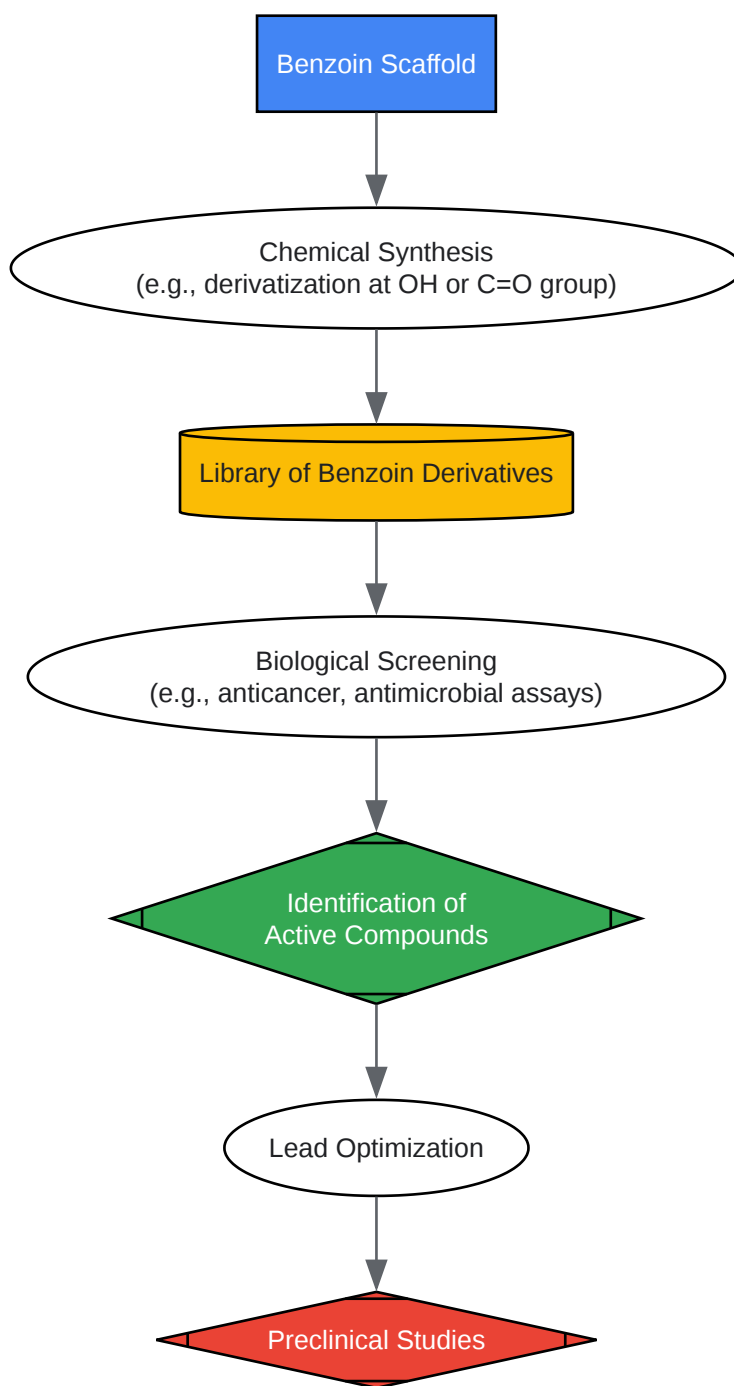
Wavenumber (cm^{-1})	Assignment	Reference(s)
~3425	O-H stretch (alcohol)	[13]
~3060	C-H stretch (aromatic)	[7]
~1664	C=O stretch (conjugated ketone)	[7]

Table 6: UV-Vis Spectral Data of Benzoin

λ_{max} (nm)	Molar Absorptivity (ϵ)	Solvent	Reference(s)
247	13,200	Ethanol	[7]

Applications in Drug Development

Benzoin and its derivatives have garnered interest in the field of drug development due to their diverse biological activities. The **benzoin** scaffold serves as a versatile starting point for the synthesis of novel compounds with potential therapeutic applications.[1][14] For instance, **benzoin** is a precursor in the synthesis of the antiepileptic drug phenytoin.[15] Furthermore, various **benzoin** derivatives have been synthesized and investigated for their potential as antitumor, antimicrobial, and anthelmintic agents.[16][17] The general workflow for the development of such derivatives is outlined below.



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Figure 4: Logical workflow for the synthesis and screening of **benzoin** derivatives in drug development.

A study by Al-Hourani et al. (2018) described the synthesis of a series of 1,2-bis(4-methoxyphenyl)-2-oxoethyl benzoates, which are **benzoin** derivatives.[16] These compounds exhibited antiproliferative activity against human colon and breast cancer cell lines, potentially

through the inhibition of PI3K α and estrogen receptor alpha (ER α).^[16] Another study highlighted the synthesis of **benzoin** derivatives that showed promising antibacterial and anthelmintic activities.^[17] These examples underscore the importance of the **benzoin** framework as a privileged scaffold in medicinal chemistry.

Conclusion

Benzoin is a fundamentally important organic compound with well-characterized physical and chemical properties. Its versatile reactivity makes it a valuable precursor for the synthesis of a wide range of other molecules, including the diketone benzil and the diol hydro**benzoin**. The straightforward nature of its synthesis and subsequent transformations makes it a staple in both academic and industrial laboratories. Furthermore, the **benzoin** scaffold continues to be a source of inspiration for the design and synthesis of novel therapeutic agents, highlighting its enduring relevance in the field of drug development. This guide provides a consolidated resource of its core properties and experimental methodologies to support ongoing research and development efforts.

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